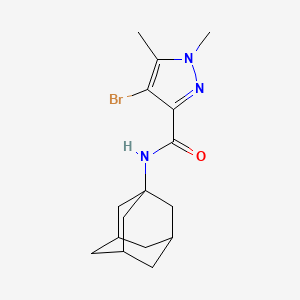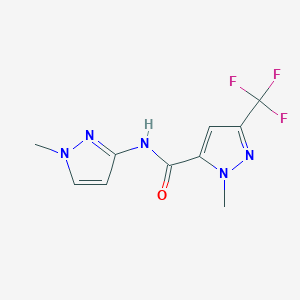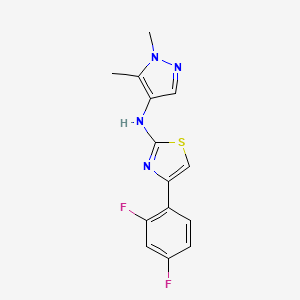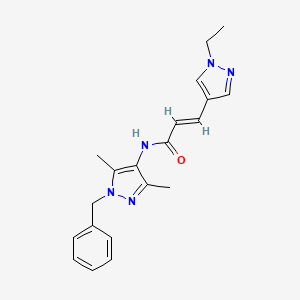
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that features an adamantyl group, a bromine atom, and a pyrazole ring The adamantyl group is known for its stability and lipophilicity, which can enhance the compound’s pharmacokinetic properties
Preparation Methods
The synthesis of N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-adamantylamine and 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with 1-adamantylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Scientific Research Applications
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s adamantyl group enhances its stability and lipophilicity, making it a potential candidate for drug development.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the pyrazole ring can interact with various enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other adamantyl-containing compounds such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
These compounds share the adamantyl group, which contributes to their stability and lipophilicity, but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C16H22BrN3O |
|---|---|
Molecular Weight |
352.27 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-bromo-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22BrN3O/c1-9-13(17)14(19-20(9)2)15(21)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,3-8H2,1-2H3,(H,18,21) |
InChI Key |
KIPRJRGHJQBOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC23CC4CC(C2)CC(C4)C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-5-iodo-N'-[(E)-1-methyl-2-(5-nitro-2H-tetraazol-2-yl)ethylidene]benzohydrazide](/img/structure/B14930209.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14930217.png)

![Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B14930228.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B14930251.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-{5-[(4-Nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14930262.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B14930264.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)

![2-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B14930289.png)


